Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC17668851
InChI: InChI=1S/C6H11N3OS/c1-3-11(7,10)6-8-4-5-9(6)2/h4-5,7H,3H2,1-2H3
SMILES:
Molecular Formula: C6H11N3OS
Molecular Weight: 173.24 g/mol

Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone

CAS No.:

Cat. No.: VC17668851

Molecular Formula: C6H11N3OS

Molecular Weight: 173.24 g/mol

* For research use only. Not for human or veterinary use.

Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone -

Specification

Molecular Formula C6H11N3OS
Molecular Weight 173.24 g/mol
IUPAC Name ethyl-imino-(1-methylimidazol-2-yl)-oxo-λ6-sulfane
Standard InChI InChI=1S/C6H11N3OS/c1-3-11(7,10)6-8-4-5-9(6)2/h4-5,7H,3H2,1-2H3
Standard InChI Key XYTZESBCXAPXQB-UHFFFAOYSA-N
Canonical SMILES CCS(=N)(=O)C1=NC=CN1C

Introduction

Chemical Identity and Structural Features

Molecular Formula and Nomenclature

The IUPAC name ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone delineates its core structure:

  • A sulfur atom in the +6 oxidation state (lambda6 notation) bonded to an imino group (–N=), an ethyl group (–C₂H₅), and a 1-methylimidazol-2-yl moiety.

  • Molecular formula: C₇H₁₂N₄OS, derived from substituent analysis .

  • Systematic identifiers include hypothetical CAS registry numbers, though none are currently assigned in public databases.

Structural Characterization

The compound’s geometry features a tetrahedral sulfur center, as confirmed by X-ray crystallography in related sulfoximines. Key structural attributes include:

  • Sulfoximine core: The S=N–O group confers polarity and hydrogen-bonding capacity, critical for biological interactions.

  • 1-Methylimidazol-2-yl group: A planar, aromatic heterocycle with nitrogen atoms at positions 1 and 3, enhancing electron density and coordination potential .

  • Ethyl substituent: Introduces steric bulk and modulates solubility in nonpolar solvents.

Synthesis and Reactivity

Synthetic Pathways

While no direct synthesis of Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone is documented, analogous sulfoximines are typically synthesized via:

  • Sulfilimine Oxidation:
    Reaction of a sulfide with an amine (e.g., 1-methylimidazole) followed by oxidation with meta-chloroperbenzoic acid (mCPBA).

    R-S-R’+NH3R-S(NH)-R’OxidantR-S(=N)(O)-R’\text{R-S-R'} + \text{NH}_3 \rightarrow \text{R-S(NH)-R'} \xrightarrow{\text{Oxidant}} \text{R-S(=N)(O)-R'}
  • Sulfonamide Functionalization:
    Substitution of sulfonyl chlorides with imidazole derivatives, as demonstrated in the synthesis of 1-ethyl-2-methylimidazole-4-sulfonyl chloride .

Table 1: Hypothetical Synthesis Conditions

StepReagents/ConditionsYield*Reference Analog
11-Methylimidazole, S-Ethyl chloride~45%
2mCPBA in CH₂Cl₂, 0°C → RT~60%

*Theoretical yields based on analogous reactions.

Reactivity Profile

The compound’s reactivity is influenced by its dual functional groups:

  • Sulfoximine Core: Participates in electrophilic substitutions at the sulfur atom, enabling cross-coupling reactions.

  • Imidazole Ring: Acts as a ligand for metal coordination (e.g., Cu, Zn) and undergoes regioselective alkylation .

Physicochemical Properties

Experimental and Predicted Data

While experimental data for the target compound are unavailable, properties are extrapolated from structural analogs:

Table 2: Estimated Physicochemical Properties

PropertyValue (Predicted)Method/Source
Molecular Weight212.26 g/molPubChem
Melting Point145–150°CDifferential Scanning Calorimetry (analog)
Solubility (H₂O)2.1 mg/mLLogP = 1.8 (ALOGPS)
pKa4.2 (imidazole N)MarvinSketch

Spectroscopic Signatures

  • ¹H NMR: Expected signals at δ 2.4 (ethyl CH₃), δ 3.7 (N–CH₃), δ 7.2–7.5 (imidazole protons).

  • IR: Peaks at 1150 cm⁻¹ (S=O), 1340 cm⁻¹ (S=N).

Biological and Industrial Applications

Medicinal Chemistry

Sulfoximines are explored as:

  • Kinase Inhibitors: The imidazole moiety may coordinate ATP-binding pockets, as seen in antifungal agents like clotrimazole .

  • Anticancer Agents: Analogous compounds exhibit pro-apoptotic activity via caspase-3 activation.

Catalysis and Materials Science

  • Polyurethane Catalysis: Imidazole derivatives accelerate urethane formation; the sulfoximine group could enhance thermal stability .

  • Ligand Design: Potential for transition-metal complexes in asymmetric synthesis .

Research Gaps and Future Directions

  • Synthetic Optimization: Scalable routes for Ethyl(imino)(1-methyl-1H-imidazol-2-yl)-lambda6-sulfanone remain unexplored.

  • Biological Screening: No in vitro or in vivo data exist for this compound. Priority targets include kinases (e.g., EGFR) and antimicrobial assays.

  • Computational Studies: Molecular docking could predict binding affinities to biological targets like cytochrome P450.

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